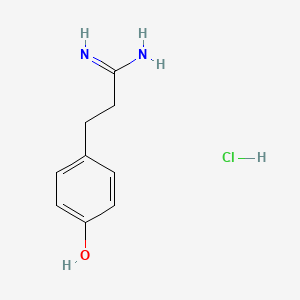

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride

Description

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride (CAS: 39800-84-5, molecular formula: C₃H₉ClN₂) is a substituted amidine compound characterized by a 4-hydroxyphenyl group attached to a propionamidine backbone. It is commonly utilized as a synthetic intermediate in the preparation of poly-(4-aminopyrrole-2-carboxamide) compounds, such as Distamycin derivatives, which exhibit antitumor properties . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular structure combines a hydrophilic amidine group with a hydrophobic aromatic ring, influencing its physicochemical and biological behavior .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-9(11)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEBDNUCZSZOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Conversion of 3-(4-Hydroxyphenyl)propionic Acid to Propionamide Derivatives

A key step in preparing 3-(4-hydroxy-phenyl)-propionamidine hydrochloride involves synthesizing the corresponding amide intermediate, 3-(4-hydroxyphenyl)propionamide, which can then be converted to the amidine hydrochloride salt.

- Starting Material: p-Hydroxyphenylpropionic acid (3-(4-hydroxyphenyl)propionic acid)

- Reagents: Thionyl chloride (SOCl₂) and aqueous ammonia (NH₃·H₂O)

- Process: The acid is first converted into an acid chloride intermediate using thionyl chloride. This intermediate then reacts with aqueous ammonia to form the amide.

- Advantages: This method replaces older protocols involving nitrophenol, dicyclohexylcarbodiimide (DCC), and ammonia methanol solutions, which are more costly and cumbersome.

- Reaction Conditions: The reaction occurs with thionyl chloride and ammonia water acting both as reactants and solvents.

- Yield and Efficiency: The reaction time is reduced from 4.5 hours to 2 hours, and the yield improves from 75% to 84%. Post-reaction workup is simplified by avoiding DCC, which usually requires complex purification steps.

| Parameter | Previous Method (DCC-based) | Current Method (SOCl₂/NH₃) |

|---|---|---|

| Reaction Time | 4.5 hours | 2 hours |

| Yield | 75% | 84% |

| Cost | Higher | Lower |

| Post-treatment Complexity | High (due to DCC byproducts) | Low |

This synthesis route is reported in a 2014 patent and is considered efficient for producing the amide intermediate, which is a crucial precursor for amidine formation.

Preparation of this compound via Multi-Step Synthesis from Related Amines

Another approach, exemplified in the synthesis of related compounds such as ractopamine hydrochloride, involves multi-step reactions starting from substituted phenylpropylamines and proceeding through intermediate hydrochlorides and ketones before final amidine formation.

- Step 1: Reaction of raspberry ketone with ammonium salts or acid amides in solvent to yield 1-methyl-3-(4-hydroxyphenyl)-propylamine hydrochloride.

- Step 2: Reaction of the hydrochloride with ω-bromo-parahydroxyacetophenone under alkaline conditions to form an intermediate ethyl ketone hydrochloride.

- Step 3: Reduction of the intermediate with sodium borohydride in alkaline methanol to generate the final amino alcohol product.

Reaction Conditions and Yields:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Raspberry ketone + ammonium salt → amine hydrochloride | 130–150 °C, 4 hours, ethyl acetate extraction | 90 |

| 2 | Amine hydrochloride + ω-bromo-parahydroxyacetophenone | Alkaline medium, 2.5 hours, acidification | 78 |

| 3 | Reduction with NaBH₄ | Methanol, ice bath, 6+ hours | 91 |

This method involves careful extraction and purification steps, including multiple solvent washes and recrystallization to obtain high-purity products. Although this route is more complex, it allows for precise structural modifications and high yields of the target amidine hydrochloride derivatives.

Summary Table of Preparation Methods

| Method Number | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Hydroxyphenylpropionic acid | Thionyl chloride, aqueous ammonia | Acid chloride → amide formation | 84 | Efficient, cost-effective, short time |

| 2 | Raspberry ketone, ammonium salt, ω-bromo-parahydroxyacetophenone | Alkaline conditions, NaBH₄ reduction | Multi-step amine → amidine synthesis | 78–91 | Multi-step, high purity, complex workup |

| 3 | Hydrazono-aldehydes (related compounds) | Hydroxylamine hydrochloride, sodium acetate, ethanol reflux | Hydrazone to amidine conversion | 85–90 | Informative for amidine synthesis routes |

Detailed Research Findings

- The SOCl₂/NH₃ method for amide synthesis significantly improves yield and reduces reaction time compared to older carbodiimide-based methods, making it preferable for industrial and laboratory scale synthesis.

- The multi-step synthesis involving substituted phenylpropylamines and subsequent functional group transformations provides a versatile route to structurally related amidine hydrochlorides but requires careful control of reaction conditions and purification steps.

- Hydrazone-mediated amidine synthesis offers an alternative pathway for amidine derivatives, with good yields and straightforward crystallization, potentially adaptable to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique properties and applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound serves as a precursor in the synthesis of various derivatives. For instance, it has been utilized in the preparation of N-(3-{4-[(4-carbamimidamidobenzoyl)oxy]phenyl}propanoyl)-L-aspartic acid, showcasing its versatility in organic synthesis. The reaction conditions typically involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as 4-dimethylaminopyridine, resulting in yields that can vary significantly depending on the specific reaction conditions employed .

Recent studies have highlighted the biological potential of 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride and its derivatives:

- Antiplatelet Activity : Research indicates that derivatives of this compound exhibit significant antiplatelet activity, making them potential candidates for therapeutic applications in cardiovascular diseases. For example, modifications to the compound's structure have led to enhanced activity against platelet aggregation, with some derivatives showing an increase in efficacy by an order of magnitude compared to their parent compounds .

- COX-1 Inhibition : In addition to antiplatelet effects, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammatory processes. The structure-activity relationship studies reveal that specific modifications can enhance COX-1 inhibitory potency, suggesting potential anti-inflammatory applications .

Pharmaceutical Formulations

The compound's unique properties make it suitable for incorporation into pharmaceutical formulations. Its role as a plant metabolite suggests potential applications in nutraceuticals or herbal medicines, where it may contribute to the therapeutic effects of plant extracts .

Material Science Applications

Beyond biological applications, this compound has implications in material science. It can be used as a monomer for synthesizing polycarbonate resins due to its aromatic structure, which imparts desirable mechanical properties and thermal stability to the resulting materials. Such polymers are characterized by their clarity and high glass transition temperatures, making them suitable for various industrial applications .

Case Studies and Research Findings

Several case studies illustrate the compound's utility:

- Study on Antiplatelet Activity : A comprehensive evaluation of various derivatives demonstrated that modifications to the hydroxyl group significantly enhanced antiplatelet activity, with IC50 values indicating potent inhibition at low concentrations .

- Polymer Synthesis : Research on the synthesis of polycarbonate resins using derivatives of this compound showed that these materials exhibited excellent mechanical properties, making them suitable for applications in optics and electronics .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Amidine vs. Ester/Oxime : The amidine group in the target compound confers strong basicity and hydrogen-bonding capacity, enhancing water solubility compared to ester or oxime derivatives (e.g., compounds from ).

- Pharmacological Relevance : Unlike dopamine HCl (a neurotransmitter ), the target compound is tailored for antitumor applications via incorporation into larger pharmacophores like Distamycin .

Key Observations :

- The target compound’s synthesis emphasizes iterative coupling with pyrrole intermediates for polyamide chain elongation , whereas ester/oxime derivatives rely on oximation and halogenation .

- Bromination (e.g., compound 5 in ) introduces steric and electronic effects that may enhance antimicrobial potency but complicate synthesis.

Key Observations :

- The target compound’s primary role is as a building block for antitumor agents, whereas its ester/acrylic analogs (e.g., ) show direct antimicrobial and cytotoxic effects.

- Brominated derivatives (e.g., 5 in ) may exhibit enhanced bioactivity due to increased electrophilicity.

Physicochemical Properties

Key Observations :

- The amidine group in the target compound increases basicity compared to ester or catechol derivatives.

- Hydrochloride salts universally improve solubility but may require controlled storage conditions .

Biological Activity

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound has the chemical formula C10H12ClN3O and a molecular weight of 227.68 g/mol. Its structure includes a hydroxy group on the phenyl ring, which contributes to its reactivity and biological properties.

The compound interacts with various biological targets, including enzymes and receptors, modulating their activities. The exact mechanism varies depending on the specific biological context but generally involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and anticonvulsant effects.

Anticonvulsant Effects

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluating similar compounds demonstrated their effectiveness against maximal electroshock seizures (MES) and pentylenetetrazole (PTZ) seizures. For instance, the median effective dose (ED50) for related compounds was reported as follows:

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ |

|---|---|---|

| 3-(4-Hydroxy-phenyl)-propionamide | 144 | 63 |

| Sodium Valproate | 261.2 | - |

| Phenobarbital | 16.9 | - |

These findings suggest that the compound may modulate GABA receptors and sodium channels, contributing to its anticonvulsant activity .

Antioxidant Activity

The antioxidant properties of compounds related to this compound have been explored. A derivative demonstrated significant antioxidant activity with an EC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in protecting cells from oxidative stress.

| Compound | EC50 (μM) |

|---|---|

| 3-(4-Hydroxy-phenyl)-propionamide | 9.0 |

| Ascorbic Acid | 8.5 |

The antioxidant activity is attributed to the presence of the hydroxy group, which enhances radical scavenging capabilities .

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

Case Studies

- Anticonvulsant Evaluation : A study on related compounds demonstrated their efficacy in reducing seizure frequency in animal models, highlighting the potential of this compound as an anticonvulsant agent.

- Cell Viability Assays : In vitro studies utilizing MTT assays confirmed that selected derivatives do not exhibit cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for therapeutic applications .

Q & A

Q. What analytical methods detect and quantify this compound in complex biological matrices?

- Methodological Answer : Develop a UHPLC-MS/MS method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Use deuterated internal standards (e.g., propionamidine-d₃) for accuracy. Validate sensitivity (LOQ < 10 ng/mL) in plasma/brain homogenates .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Unexpected peaks may indicate impurities (e.g., unreacted nitrile) or tautomerism in the amidine group. Re-purify via recrystallization (methanol/water). Compare experimental NMR with computational predictions (e.g., ACD/Labs or MestReNova). Use 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.